(R)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a compound that features a thiophene ring, an amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the reaction of a thioglycolic acid derivative with an α,β-acetylenic ester under basic conditions . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including ®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride, often employs large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is unique due to its specific combination of a thiophene ring, an amino group, and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10ClNO2S |
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Molecular Weight |
207.68 g/mol |
IUPAC Name |
(3R)-3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m1./s1 |
InChI Key |
LAAXNLCUHPEQSS-NUBCRITNSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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